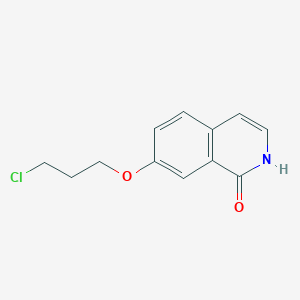

7-(3-Chloropropoxy)isoquinolin-1(2H)-one

Description

Significance of Isoquinolin-1(2H)-one Core Structures in Contemporary Chemical Biology

In the field of contemporary chemical biology and medicinal chemistry, the isoquinolin-1(2H)-one core structure is of paramount significance due to its presence in numerous biologically active compounds. nih.govsmolecule.com Derivatives of this scaffold have been extensively investigated and have shown a broad spectrum of pharmacological properties, including antitumor, antimicrobial, antiviral, and anti-inflammatory activities. nih.govuniv.kiev.uarsc.org

One of the most notable areas of research for isoquinolin-1(2H)-one derivatives is in the development of inhibitors for the enzyme poly(ADP-ribose) polymerase (PARP). doi.orgtandfonline.com PARP is a key enzyme in the cellular process of DNA repair. In cancer therapy, inhibiting PARP can lead to the death of cancer cells, particularly in tumors with specific DNA repair defects, a concept known as synthetic lethality. tandfonline.com Several isoquinolinone-based compounds have been identified as potent PARP inhibitors, demonstrating the value of this scaffold in oncology research. doi.orgnih.gov For instance, certain 3,4-dihydroisoquinol-1-one-4-carboxamides have been designed to mimic the nicotinamide (B372718) moiety of NAD+, the natural substrate of PARP, leading to potent inhibition of the enzyme. tandfonline.comtandfonline.com

Furthermore, the versatility of the isoquinolin-1(2H)-one structure allows for chemical modifications at various positions, enabling the fine-tuning of its biological activity and pharmacokinetic properties. nih.govrsc.org Researchers have explored substitutions at different points on the isoquinoline (B145761) ring system to enhance potency and selectivity for various biological targets, leading to the discovery of lead compounds for a range of diseases. univ.kiev.ua

Overview of the Isoquinoline Alkaloid Family and Synthetic Derivatives

The isoquinolin-1(2H)-one structure is a part of the broader isoquinoline alkaloid family. Isoquinoline alkaloids are a large and diverse group of naturally occurring compounds, with over 2500 known examples, primarily found in plants of families such as Papaveraceae, Berberidaceae, and Ranunculaceae. smolecule.com These natural products are biosynthesized in plants from the amino acid tyrosine. glpbio.com

The isoquinoline alkaloid family is classified into various structural types, with benzylisoquinolines and aporphines being among the most common. smolecule.com This family includes some of the most well-known and historically significant plant-derived medicines:

Morphine and Codeine: Found in the opium poppy (Papaver somniferum), these are potent analgesics. tandfonline.comsmolecule.com

Berberine: Present in plants like goldenseal (Hydrastis canadensis) and barberry (Berberis vulgaris), it exhibits antimicrobial and anticancer properties. tandfonline.comsmolecule.comsapub.org

Papaverine: Also from the opium poppy, it is used as a muscle relaxant and vasodilator. smolecule.combldpharm.com

Contextualization of 7-(3-Chloropropoxy)isoquinolin-1(2H)-one within Isoquinolinone Research

The specific compound, This compound , represents a synthetic intermediate that is strategically designed for use in medicinal chemistry research, particularly in the creation of more complex, biologically active molecules. Its structure is composed of the isoquinolin-1(2H)-one core, which is known to be a valuable scaffold for developing therapeutic agents, including PARP inhibitors. doi.orgnih.gov

The key features of this molecule are the substituents on the core structure. The oxygen atom at the 7-position is a common feature in many biologically active isoquinolines. More importantly, the molecule possesses a 3-chloropropoxy side chain. This alkyl halide chain is a reactive functional group, making the compound a versatile building block. The terminal chlorine atom is a good leaving group, allowing for facile nucleophilic substitution reactions. This enables chemists to readily attach a wide variety of other molecular fragments, such as amines, azides, or other nucleophiles, to the isoquinolinone scaffold.

This "linker" functionality is particularly valuable in the context of drug discovery. For example, in the development of PARP inhibitors, researchers often need to append specific chemical groups to the core scaffold to optimize binding to the enzyme's active site or to improve the compound's pharmacological properties. The 3-chloropropoxy group on this compound provides a convenient attachment point for such modifications. A plausible synthetic route to this compound involves the O-alkylation of 7-hydroxyisoquinolin-1(2H)-one with an appropriate three-carbon electrophile, such as 1-bromo-3-chloropropane (B140262).

While direct research findings on this compound itself are not extensively published, its significance lies in its role as a precursor. For instance, the related compound 4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile serves as a key intermediate in the synthesis of the anticancer drug Bosutinib. smolecule.comsmolecule.com This highlights the established utility of the chloropropoxy group as a reactive handle in the synthesis of complex, clinically relevant molecules. Therefore, this compound is best understood as a valuable tool for medicinal chemists, enabling the efficient construction of novel isoquinolinone derivatives for evaluation as potential therapeutic agents.

Data Tables

Table 1: Chemical Properties of this compound (Predicted)

| Property | Value |

| Molecular Formula | C12H12ClNO2 |

| Molecular Weight | 237.68 g/mol |

| XLogP3 | 2.2 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 4 |

Note: Data is predicted from chemical structure as specific experimental data is not widely available.

Properties

Molecular Formula |

C12H12ClNO2 |

|---|---|

Molecular Weight |

237.68 g/mol |

IUPAC Name |

7-(3-chloropropoxy)-2H-isoquinolin-1-one |

InChI |

InChI=1S/C12H12ClNO2/c13-5-1-7-16-10-3-2-9-4-6-14-12(15)11(9)8-10/h2-4,6,8H,1,5,7H2,(H,14,15) |

InChI Key |

IUXWLQNTUJIJSV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=C1C=CNC2=O)OCCCCl |

Origin of Product |

United States |

Synthetic Methodologies for 7 3 Chloropropoxy Isoquinolin 1 2h One and Its Derivatives

Established Synthetic Pathways to the Isoquinolin-1(2H)-one Core

The construction of the fundamental isoquinolin-1(2H)-one structure can be achieved through a variety of well-established synthetic routes. These methods, broadly categorized into classical annulation reactions and modern catalytic approaches, offer diverse strategies for accessing this important heterocyclic motif. A common precursor for the target molecule is 7-hydroxyisoquinolin-1(2H)-one, which can be synthesized and subsequently alkylated to introduce the 3-chloropropoxy side chain.

A plausible synthetic route to 7-(3-Chloropropoxy)isoquinolin-1(2H)-one begins with the synthesis of 7-methoxyisoquinolin-1(2H)-one. This intermediate can be prepared using established methods such as the Bischler-Napieralski or Pomeranz-Fritsch reactions, starting from appropriately substituted phenylethylamines or benzaldehydes. Subsequent demethylation of the 7-methoxy group, for instance using boron tribromide, yields the crucial 7-hydroxyisoquinolin-1(2H)-one intermediate. Finally, O-alkylation of the hydroxyl group with 1-bromo-3-chloropropane (B140262) in the presence of a suitable base affords the target compound, this compound.

Classical Annulation Reactions and Their Modifications

Classical annulation reactions represent the historical foundation for isoquinoline (B145761) and isoquinolinone synthesis. These methods, often named after their developers, typically involve the cyclization of acyclic precursors under specific reaction conditions.

The Bischler-Napieralski reaction is a cornerstone in isoquinoline synthesis. nih.govresearchgate.netresearchgate.netbeilstein-journals.orgpharmaguideline.com It involves the intramolecular cyclization of a β-arylethylamide, typically promoted by a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). nih.govresearchgate.netresearchgate.net The resulting 3,4-dihydroisoquinoline (B110456) can then be oxidized to the corresponding isoquinoline. For the synthesis of isoquinolin-1(2H)-ones, modifications of this reaction can be employed, often starting with precursors that lead to the desired lactam structure. For instance, cyclization of a substituted phenylacetamide derivative can yield the isoquinolinone core.

Another classical approach is the Pomeranz-Fritsch reaction , which utilizes the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde (B42025) and an aminoacetal. acs.orgchemistry-reaction.comthermofisher.comorganicreactions.orgwikipedia.orgmdpi.commdpi.comresearchgate.net This method directly yields the aromatic isoquinoline ring system. Variations of this reaction can be adapted for the synthesis of substituted isoquinolinones by using appropriately functionalized starting materials.

The Pictet-Spengler reaction is a valuable method for the synthesis of tetrahydroisoquinolines, which can be precursors to isoquinolinones. pharmaguideline.comchemistry-reaction.comorganicreactions.orgnih.govacs.orgthermofisher.commdpi.comwikipedia.org This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. organicreactions.orgnih.govthermofisher.comwikipedia.org Oxidation of the resulting tetrahydroisoquinoline can then lead to the aromatic isoquinoline, and further transformations can yield the isoquinolin-1(2H)-one.

Table 1: Overview of Classical Annulation Reactions for Isoquinolinone Core Synthesis

| Reaction Name | Starting Materials | Key Reagents/Conditions | Product Type |

| Bischler-Napieralski | β-Arylethylamides | POCl₃, P₂O₅ | 3,4-Dihydroisoquinolines |

| Pomeranz-Fritsch | Benzaldehydes, Aminoacetals | Strong Acid (e.g., H₂SO₄) | Isoquinolines |

| Pictet-Spengler | β-Arylethylamines, Aldehydes/Ketones | Acid Catalyst | Tetrahydroisoquinolines |

Modern Approaches for Isoquinolinone Synthesis

In recent decades, significant advancements in synthetic organic chemistry have led to the development of more efficient and versatile methods for constructing the isoquinolinone scaffold. These modern approaches often utilize transition metal catalysis, organocatalysis, and innovative reaction strategies to achieve high yields and functional group tolerance.

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and isoquinolinones are no exception. Catalysts based on rhodium, palladium, and copper have been extensively employed in various cyclization strategies.

Rhodium-catalyzed reactions have proven to be highly effective for the synthesis of isoquinolinones. mdpi.comrsc.orgorganic-chemistry.orgorganic-chemistry.orgacs.orgorganic-chemistry.org These methods often involve the annulation of benzamides with alkynes or other coupling partners through C-H bond activation. For example, the rhodium(III)-catalyzed oxidative annulation of N-methoxybenzamides with internal alkynes provides a direct route to substituted isoquinolinones. mdpi.com

Palladium-catalyzed synthesis offers another powerful tool for constructing the isoquinolinone core. researchgate.netmdpi.comacs.orgorganic-chemistry.orgrsc.orgresearchgate.net These reactions frequently utilize cross-coupling and C-H activation strategies. A notable example is the palladium-catalyzed cascade decarboxylative cyclization of alkyne-tethered aryl iodides with o-bromobenzoic acids, which allows for the formation of fused isoquinolinone derivatives. rsc.org

Copper-catalyzed methods provide an economical and efficient alternative for isoquinolinone synthesis. nih.govresearchgate.netacs.orgnih.govrsc.orgacs.orgresearchgate.netnih.gov These reactions often involve the coupling of o-halobenzamides with various nucleophiles, followed by intramolecular cyclization. For instance, the copper-catalyzed reaction of 2-halobenzamides with β-keto esters leads to the formation of 3,4-disubstituted isoquinolin-1(2H)-ones. nih.govacs.org

Table 2: Examples of Transition Metal-Catalyzed Isoquinolinone Syntheses

| Metal Catalyst | Substrates | Reaction Type | Product |

| Rhodium(III) | N-Methoxybenzamides, Alkynes | C-H Activation/Annulation | Substituted Isoquinolinones |

| Palladium(II) | Alkyne-tethered Aryl Iodides, o-Bromobenzoic Acids | Cascade Decarboxylative Cyclization | Fused Isoquinolinones |

| Copper(I) | 2-Halobenzamides, β-Keto Esters | Coupling/Cyclization | 3,4-Disubstituted Isoquinolin-1(2H)-ones |

The development of organocatalysis has provided metal-free alternatives for the synthesis of chiral and achiral isoquinolinones. These methods often rely on the activation of substrates by small organic molecules. For example, the asymmetric organocatalytic one-pot synthesis of trans-3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-ones can be achieved from 2-(nitromethyl)benzaldehydes and N-protected aldimines using a quinine-based squaramide organocatalyst. nih.govd-nb.infonih.gov

In some cases, the synthesis of isoquinolinone derivatives can be achieved under catalyst-free conditions, often by employing highly reactive starting materials or by utilizing thermal or microwave-assisted reactions that promote cyclization without the need for a catalyst.

Multi-component reactions (MCRs) offer a highly efficient approach to the synthesis of complex molecules in a single step by combining three or more starting materials. The Ugi and Passerini reactions are prominent examples of MCRs that have been adapted for the synthesis of isoquinolinone derivatives. acs.orgnih.govresearchgate.netwikipedia.orgresearchgate.netwikipedia.orgmdpi.comslideshare.netorganic-chemistry.orgresearchgate.net

The Ugi four-component reaction (U-4CR), involving an aldehyde, an amine, a carboxylic acid, and an isocyanide, can be coupled with a subsequent cyclization step, such as an intramolecular Heck reaction, to construct the isoquinoline scaffold. acs.org Similarly, the Passerini three-component reaction, which combines a carboxylic acid, a carbonyl compound, and an isocyanide, can be utilized to generate intermediates that are then cyclized to form isoquinolinones. wikipedia.orgmdpi.comslideshare.netorganic-chemistry.orgresearchgate.net These MCR-based strategies are particularly valuable for the rapid generation of libraries of substituted isoquinolinone derivatives for drug discovery.

Photochemical methods provide a unique approach to isoquinolinone synthesis by utilizing light to promote cyclization reactions. nih.govresearchgate.netresearchgate.netnih.gov These reactions often proceed through radical intermediates and can offer access to structures that are difficult to obtain through thermal methods. For instance, the controlled photochemical synthesis of substituted isoquinoline-1,3,4(2H)-triones can be achieved from o-alkynylated benzamides via an amidyl radical cyclization cascade. nih.govresearchgate.net

Microwave-assisted synthesis has emerged as a powerful tool to accelerate organic reactions, including the synthesis of isoquinolinones. organic-chemistry.orgacs.orgslideshare.netbeilstein-journals.org Microwave irradiation can significantly reduce reaction times and improve yields by efficiently heating the reaction mixture. This technique has been successfully applied to various isoquinolinone syntheses, including palladium-catalyzed cyclizations and multi-component reactions. organic-chemistry.org

Table 3: Comparison of Modern Synthetic Approaches

| Approach | Key Features | Example Reaction |

| Organocatalysis | Metal-free, enantioselective potential | Asymmetric synthesis of dihydroisoquinolinones |

| Multi-Component Reactions | High efficiency, diversity-oriented | Ugi reaction followed by Heck cyclization |

| Photochemical Synthesis | Light-induced, unique reactivity | Radical cyclization of o-alkynylated benzamides |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields | Accelerated palladium-catalyzed cyclizations |

Targeted Synthesis of this compound

The synthesis of this compound is primarily achieved through the strategic introduction of the 3-chloropropoxy side chain onto a pre-formed isoquinolinone core.

Introduction of the 3-Chloropropoxy Moiety

The most common and direct method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of the phenolic hydroxyl group of 7-hydroxyisoquinolin-1(2H)-one. The isoquinolin-1(2H)-one system exists in tautomeric equilibrium between a lactam and a lactim form, but alkylation at the C7-hydroxyl group is a standard transformation.

The key reactants for this synthesis are:

Starting Material: 7-Hydroxyisoquinolin-1(2H)-one

Alkylating Agent: A bifunctional reagent such as 1-bromo-3-chloropropane or 1,3-dichloropropane. 1-bromo-3-chloropropane is often preferred due to the higher reactivity of the bromide as a leaving group compared to chloride, allowing for a more selective reaction at one end of the propyl chain.

The reaction proceeds by deprotonation of the hydroxyl group at the C-7 position to form a phenoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent and displacing the halide leaving group.

Specific Reaction Conditions and Reagents

The success of the O-alkylation depends on the appropriate choice of base and solvent. The base must be strong enough to deprotonate the phenolic hydroxyl group without significantly affecting the N-H proton of the lactam, which could lead to competing N-alkylation. rsc.orgnih.gov

Commonly employed reaction conditions are summarized in the table below.

| Component | Examples | Purpose / Rationale |

| Base | Potassium carbonate (K₂CO₃), Sodium carbonate (Na₂CO₃), Sodium hydride (NaH) | Deprotonates the C7-hydroxyl group to form the nucleophilic phenoxide. K₂CO₃ is a mild base suitable for this purpose. NaH is a stronger, non-nucleophilic base that can ensure complete deprotonation. |

| Solvent | Acetone, N,N-Dimethylformamide (DMF), Acetonitrile (MeCN) | Aprotic polar solvents are used to dissolve the reactants and facilitate the Sₙ2 reaction mechanism. DMF is particularly effective at solvating the cation of the base, enhancing the nucleophilicity of the phenoxide. |

| Temperature | Room temperature to reflux (typically 50-100 °C) | Heating is often required to increase the reaction rate and achieve a reasonable yield within a practical timeframe. |

| Reaction Time | Several hours to overnight | The reaction is monitored by techniques like Thin Layer Chromatography (TLC) to determine completion. |

Chemical Transformations and Derivatization of this compound

This compound is a valuable intermediate due to its multiple reactive sites, which allow for extensive chemical modification to generate a library of derivatives.

Functional Group Interconversions on the Propoxy Chain

The terminal alkyl chloride on the 3-chloropropoxy chain is an excellent electrophilic site for nucleophilic substitution (Sₙ2) reactions. This allows for the introduction of a wide array of functional groups, significantly altering the physicochemical properties of the parent molecule. The primary chloride is reactive towards a variety of soft and hard nucleophiles.

The table below details potential transformations of the chloropropoxy chain.

| Nucleophile (Reagent) | Resulting Functional Group | Product Class |

| Amines (R₂NH) | Tertiary Amine | Aminoalkoxy-isoquinolinones |

| Azide (NaN₃) | Azide | Azidoalkoxy-isoquinolinones |

| Thiols (RSH) / Thiolates (RSNa) | Thioether | Thioalkoxy-isoquinolinones |

| Cyanide (NaCN, KCN) | Nitrile | Cyanoalkoxy-isoquinolinones |

| Hydroxide (NaOH) | Alcohol | Hydroxypropoxy-isoquinolinones |

| Iodide (NaI) | Iodide | Iodopropoxy-isoquinolinones |

This functional handle is arguably the most exploited feature of the molecule for creating analogs with diverse biological applications.

Modifications at the Isoquinolin-1(2H)-one Nitrogen Atom (N-2)

The nitrogen atom (N-2) of the isoquinolinone ring is part of a secondary amide (lactam) and possesses a proton that can be removed by a strong base. The resulting amide anion is a potent nucleophile that can react with various electrophiles.

N-Alkylation: This is a common modification achieved by treating the parent compound with a strong base, such as sodium hydride (NaH), followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). nih.gov

Mitsunobu Reaction: This reaction provides an alternative route for alkylation. Using a (hetero)benzylic alcohol, triphenylphosphine (B44618) (PPh₃), and a dialkyl azodicarboxylate (like DEAD or DIAD) can lead to alkylation. Interestingly, the Mitsunobu reaction conditions have been shown to favor O-alkylation in isoquinolinone systems, providing a complementary strategy to direct alkylation methods which often favor N-alkylation. rsc.orgresearchgate.net

The following table summarizes potential modifications at the N-2 position.

| Reagent(s) | Transformation | Product Class |

| 1. NaH; 2. Alkyl Halide (R-X) | N-Alkylation | 2-Alkyl-7-(3-chloropropoxy)isoquinolin-1(2H)-ones |

| Acyl Chloride (RCOCl) / Pyridine | N-Acylation | 2-Acyl-7-(3-chloropropoxy)isoquinolin-1(2H)-ones |

| Arylboronic Acid, Cu(OAc)₂ | N-Arylation | 2-Aryl-7-(3-chloropropoxy)isoquinolin-1(2H)-ones |

Substitutions and Annulations on the Isoquinolinone Ring System

The isoquinolinone core itself can undergo further functionalization, although this often requires specific catalytic systems due to the inherent reactivity of the ring.

Electrophilic Substitution: The benzene (B151609) portion of the isoquinolinone ring can undergo electrophilic aromatic substitution, with the existing alkoxy group at C-7 directing incoming electrophiles primarily to the C-6 and C-8 positions. However, the reactivity is influenced by the electron-withdrawing nature of the lactam ring.

C-4 Position Functionalization: The C-4 position is known to be a site for various transformations in isoquinolin-1(2H)-one systems. researchgate.net This includes reactions like halogenation, sulfenylation, and palladium-catalyzed C-H difluoroalkylation. researchgate.netrsc.org

Annulation Reactions: The isoquinolinone skeleton can be used to build more complex, fused heterocyclic systems. For instance, related dihydroisoquinoline enamines have been shown to react with dienophiles or other reagents to construct fused rings. researchgate.net It is plausible that this compound could be a substrate for similar annulation strategies, potentially after modification of the C3-C4 double bond.

| Reaction Type | Reagent Examples | Potential Modification Site |

| C-H Difluoroalkylation | BrCF₂CO₂Et, Pd(0) catalyst | C-4 Position |

| Sulfuration | Ethyl Sulfinates, I₂ | C-4 Position |

| Annulation (Cycloaddition) | Dienes, Dipolarophiles | Across C3-C4 or other sites |

Stereoselective Synthesis of Chiral Derivatives

A thorough review of the current scientific literature reveals a significant gap in research pertaining specifically to the stereoselective synthesis of chiral derivatives of this compound. While extensive research has been conducted on the asymmetric synthesis of the broader isoquinoline and isoquinolinone classes of compounds, direct methodologies for introducing chirality into the specific framework of this compound have not been documented.

The existing body of work on related structures, however, provides a foundational basis for potential synthetic strategies. Methodologies such as catalytic asymmetric reduction, the use of chiral auxiliaries, and enantioselective C-H functionalization have proven effective for creating chiral centers in various isoquinoline alkaloids and their synthetic analogs. acs.orgmdpi.com

Key strategies in the asymmetric synthesis of related isoquinolinones include:

Catalytic Asymmetric Hydrogenation: This is a widely used, atom-economical method for the enantioselective reduction of C=N bonds in dihydroisoquinolines to create chiral tetrahydroisoquinolines. mdpi.comresearchgate.net Various transition-metal catalysts, particularly those based on iridium and rhodium with chiral ligands, have been developed to achieve high enantioselectivity. researchgate.net

Addition-Cyclization Processes: Highly diastereoselective methods have been developed for synthesizing chiral 1-substituted isoquinolones. These often involve the addition of Grignard reagents to α-chiral imines, followed by a cyclization step, achieving excellent diastereomeric ratios. organic-chemistry.org

Nickel-Catalyzed Atroposelective Annulation: For constructing axially chiral isoquinolones, nickel-catalyzed asymmetric denitrogenative transannulation of 1,2,3-benzotriazin-4(3H)-ones with alkynes has been reported, yielding products with high enantioselectivity. nih.gov

Modification of Traditional Methods: Classical synthetic routes like the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch–Bobbitt cyclizations have been adapted for stereoselective synthesis, often by incorporating chiral auxiliaries or catalysts to control the stereochemical outcome. acs.orgmdpi.com

While these methodologies are powerful for the synthesis of various chiral isoquinoline derivatives, their direct applicability, reaction conditions, and stereochemical outcomes for substrates bearing the 7-(3-chloropropoxy) substituent are yet to be explored and reported in peer-reviewed literature. The electronic and steric effects of the 7-(3-chloropropoxy) group would need to be carefully considered in the design of any potential stereoselective synthesis. Future research in this area would be necessary to develop and optimize methods for producing enantiomerically pure chiral derivatives of this compound.

Structure Activity Relationship Sar Studies of Isoquinolin 1 2h One Derivatives

Positional Effects of Substitution on the Isoquinolin-1(2H)-one Core

The potency and selectivity of isoquinolin-1(2H)-one derivatives are highly sensitive to the position, size, and electronic nature of substituents on the heterocyclic ring system.

The C-7 position of the isoquinolin-1(2H)-one core is a critical point for modification, significantly impacting the molecule's interaction with its biological targets.

Research on related scaffolds, such as thieno[2,3-c]isoquinolin-5(4H)-ones, which are potent PARP1 inhibitors, has shown that the placement of alkoxy groups is crucial. nih.gov A comparative study demonstrated that 8-alkoxy substitution (para to the newly formed phenyl-carbonyl bond during synthesis) was more favorable than 7-alkoxy substitution (meta to the bond). nih.gov This suggests that the specific vector of the substituent at C-7 influences its ability to engage with the target protein.

Furthermore, the introduction of a halogen at this position has proven beneficial. In a series of 3,4-dihydroisoquinol-1-one-4-carboxamides designed as PARP inhibitors, a 7-fluoro substituent was identified in the lead compound, 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one. tandfonline.comnih.gov This highlights that small, electronegative atoms like fluorine at the C-7 position can enhance inhibitory activity. The beneficial effect of a halogen may be attributed to its ability to modulate the electronic properties of the ring or form specific halogen bonds with the target enzyme.

| Scaffold | C-7 Substitution | Observed Effect on Activity | Reference |

|---|---|---|---|

| Thieno[2,3-c]isoquinolin-5(4H)-one | Methoxy (-OCH3) | Active, but less favorable than C-8 substitution for synthetic route. | nih.gov |

| 3,4-Dihydroisoquinolin-1(2H)-one | Fluoro (-F) | Part of a highly potent lead compound for PARP inhibition. | tandfonline.comnih.gov |

| Tetrahydroisoquinoline | Benzyl (B1604629) | Demonstrated C-7 as a key position for modulating receptor activity profile. | nih.gov |

The nitrogen atom at the N-2 position represents another key site for structural modification. The lactam N-H group is a crucial feature for many PARP inhibitors, as it often mimics the hydrogen bond donor function of the nicotinamide (B372718) amide of the natural substrate, NAD+. mdpi.commdpi.com This N-H group typically forms a hydrogen bond with the backbone carbonyl of Gly863 in the PARP1 active site. nih.gov

However, substitution at the N-2 position can be exploited to explore other regions of the binding pocket or to modulate the physicochemical properties of the compound. In one study of isoquinolinone-based PARP1 inhibitors, moving the nitrogen substituent to be part of an adjacent fused ring, creating a naphthyridinone scaffold, was a successful strategy to avoid potential toxicity issues associated with an anilinic moiety while maintaining high potency. nih.gov This indicates that while the N-H is important, its role can sometimes be fulfilled by other interactions or the entire scaffold can be modified to present different binding elements.

| Scaffold | N-2 Modification | Rationale / Observed Effect | Reference |

|---|---|---|---|

| Isoquinolin-1(2H)-one | Unsubstituted (-H) | N-H acts as a key hydrogen bond donor, mimicking NAD+. | nih.govmdpi.com |

| Isoquinolin-1(2H)-one | Incorporation into a fused ring (Naphthyridinone) | Avoided potential toxicity while maintaining high PARP1 inhibitory potency. | nih.gov |

Substitutions at other positions on the isoquinolin-1(2H)-one ring, such as C-3 and C-4, are vital for orienting the molecule within the active site and for introducing moieties that can form additional favorable interactions.

The C-4 position has been effectively utilized to attach larger side chains that can extend into the adenosine-ribose binding portion of the PARP active site. For instance, the development of 3,4-dihydroisoquinol-1-one-4-carboxamides led to potent PARP inhibitors where a carboxamide group at C-4 served as an anchor for various cyclic amine substituents. tandfonline.comnih.gov The lead compound from this series featured a [1,4'-bipiperidine]-1'-carbonyl group at C-4, demonstrating that bulky, flexible substituents at this position can significantly enhance potency. tandfonline.comnih.gov

Modifications at the C-3 position have also been explored. Studies have shown that introducing groups like a 3-biphenyl or a 3-(1-hydroxycycloalkyl) can lead to compounds with potent anticancer or other biological activities, respectively. This indicates that the C-3 position can tolerate substitution and can be used to fine-tune the pharmacological profile of the molecule.

Role of the Chloropropoxy Side Chain in Ligand-Target Interactions

The 7-(3-chloropropoxy) side chain is a defining feature of the titular compound. Its length, composition, and terminal halogen are critical determinants of its interaction with the target protein. This side chain extends from the C-7 position of the core, a region known to be important for activity. nih.govnih.gov

The three-carbon (propoxy) length of the linker is significant. In related isoquinolinone PARP inhibitors, a "linear propylene (B89431) linker" was found to be important for activity. nih.gov The length and flexibility of such alkyl or alkoxy chains allow the terminal functional group to adopt an optimal position within the binding site to engage in favorable interactions. An optimal linker length is crucial; a chain that is too short may not reach the target sub-pocket, while one that is too long could introduce an entropic penalty or lead to steric clashes.

The terminal chlorine atom also plays a multifaceted role. Halogens can increase lipophilicity, which may enhance cell membrane permeability. More importantly, a chlorine atom can participate in halogen bonding, a noncovalent interaction with electron-rich atoms like oxygen or nitrogen on the protein target, which can significantly contribute to binding affinity. The presence of a halogen on the core scaffold (e.g., 7-fluoro) has been shown to be beneficial for PARP inhibition, suggesting that a halogen on the side chain could serve a similar purpose in enhancing ligand-target interactions. tandfonline.comnih.gov

Bioisosteric replacement is a key strategy in medicinal chemistry to improve a compound's potency, selectivity, or pharmacokinetic profile by substituting one functional group with another that has similar physicochemical properties. u-tokyo.ac.jp The 7-(3-chloropropoxy) side chain offers several opportunities for such modifications.

One notable example in a related series of PARP inhibitors involved constraining a flexible "linear propylene linker" by incorporating it into a more rigid cyclopentene (B43876) ring. nih.gov This modification improved pharmacokinetic properties while maintaining potency, demonstrating a successful bioisosteric replacement of a flexible alkyl chain with a cyclic analog to reduce conformational flexibility. nih.gov

For the 7-(3-chloropropoxy) chain, several bioisosteric replacements could be considered:

Ether Oxygen : The ether linkage could be replaced with bioisosteres such as a thioether (-S-), a sulfoxide (B87167) (-SO-), an amine (-NH-), or a methylene (B1212753) (-CH₂-).

Propyl Chain : The flexible three-carbon chain could be replaced with more rigid structures like a cyclopropyl (B3062369) ring or incorporated into a larger ring system, as demonstrated by the cyclopentene example. nih.gov

Terminal Chlorine : The chlorine atom could be replaced with other halogens (F, Br) to modulate the strength of halogen bonds and lipophilicity. Other classical bioisosteres for chlorine include the trifluoromethyl (-CF₃) or cyano (-CN) groups, which can alter electronic and steric properties.

| Original Group | Potential Bioisostere | Rationale for Replacement |

|---|---|---|

| Ether (-O-) | Thioether (-S-), Amine (-NH-) | Alters hydrogen bonding capacity and polarity. |

| Propyl Chain (-CH2CH2CH2-) | Cyclopentene Ring | Reduces conformational flexibility, potentially improving binding affinity and pharmacokinetics. nih.gov |

| Chlorine (-Cl) | Fluorine (-F), Bromine (-Br) | Modulates lipophilicity and halogen bond strength. |

| Chlorine (-Cl) | Trifluoromethyl (-CF3), Cyano (-CN) | Acts as a hydrogen bond acceptor and alters electronic profile. |

SAR Trends for Specific Molecular Target Classes

The biological activity of isoquinolin-1(2H)-one derivatives is highly dependent on the nature and position of substituents on the isoquinoline (B145761) core. These modifications significantly influence their interaction with enzymes and receptors.

Derivatives of isoquinolin-1(2H)-one have been extensively studied as inhibitors of various enzymes, particularly kinases and phosphatases. The SAR studies reveal that specific substitutions are critical for potent inhibitory activity.

For instance, a series of isoquinolin-1(2H)-one derivatives were identified as potent inhibitors of tankyrases (TNKS1 and TNKS2), enzymes involved in cellular signaling. nih.gov Molecular docking studies of one potent compound from this series revealed that it occupied a unique subpocket and formed a crucial hydrogen bond with the Glu1138 residue of TNKS2, a binding pattern distinct from other known TNKS inhibitors. nih.gov

In the context of cancer research, 3-aminoisoquinolin-1(2H)-one derivatives have shown potential as anticancer agents by inhibiting enzymes like Cdc25B phosphatases and Aurora kinases. univ.kiev.ua SAR studies on these compounds indicated that the nature of the substituent at the 3-amino group is a key determinant of activity. univ.kiev.ua For example, compounds with thiazolyl or pyrazolyl substituents at the 3-amino position, and no substitution at the C(4) position of the isoquinoline ring, were found to be the most effective in preventing tumor cell growth across a wide range of cell lines. univ.kiev.ua Conversely, increasing the spatial volume of the substituent at the 3-amino group can negatively impact its fit within the receptor binding site. univ.kiev.ua

Furthermore, isoquinoline-1,3-(2H,4H)-diones have been investigated as selective inhibitors of cyclin-dependent kinase 4 (CDK4). plos.org The SAR for this class highlights the importance of specific substitutions for achieving high potency.

Another enzyme class targeted by isoquinoline derivatives is the aldo-keto reductase (AKR) family, with AKR1C3 being a target for prostate cancer therapy. japsonline.comjapsonline.com Studies on 3-(3,4-dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acid derivatives have been conducted to understand their AKR1C3 inhibitory activity. japsonline.comresearchgate.net

| Enzyme Target | Scaffold/Derivative Class | Key SAR Findings | Reference |

|---|---|---|---|

| Tankyrases (TNKS1/TNKS2) | Isoquinolin-1(2H)-one | A hydrogen bond with Glu1138 of TNKS2 was identified as a key interaction for potent inhibition. | nih.gov |

| Cdc25B Phosphatase | 3-Aminoisoquinolin-1(2H)-one | Substituents at the 3-amino group are critical; bulky groups can reduce activity. | univ.kiev.ua |

| Aurora Kinases | 3-(Pyrazol-3-ylamino)-isoquinolin-1(2H)-ones | The pyrazol-3-ylamino fragment at the C3 position is a key feature for inhibitory activity. | univ.kiev.ua |

| CDK4 | Isoquinoline-1,3-(2H,4H)-dione | Specific substitutions on the isoquinoline-1,3-dione core are required for potent and selective inhibition. | plos.org |

| AKR1C3 | 3-(3,4-dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acid | The sulfonyl benzoic acid moiety attached to the dihydroisoquinoline core is essential for activity. | japsonline.comresearchgate.net |

The isoquinolin-1(2H)-one framework is also a versatile scaffold for developing ligands with high affinity for various G-protein coupled receptors (GPCRs).

One study focused on the discovery of a positive ago-allosteric modulator (PAAM) for the 5-HT2C serotonin (B10506) receptor. nih.gov The SAR evaluation of 3-(1-hydroxycycloalkyl) substituted isoquinolin-1-one derivatives revealed several key insights. The isoquinolin-1(2H)-one core generally resulted in better PAAM activity compared to the regioisomeric isoindolin-1-ones. nih.gov Furthermore, the presence of a hydroxyl group on the cycloalkyl substituent was found to be crucial for the desired activity. nih.gov One of the lead compounds demonstrated potent PAAM activity for the 5-HT2C receptor with an EC50 of 1 nM and showed high selectivity over the 5-HT2A and 5-HT2B receptor subtypes. nih.gov

In another example, isoquinolone derivatives were investigated as antagonists for the lysophosphatidic acid receptor 5 (LPA5), a target for pain management. nih.gov A screening of lead compounds against a panel of over 50 GPCRs demonstrated good target selectivity for LPA5, with most compounds showing no significant affinity for other receptors. nih.gov This selectivity underscores the potential for fine-tuning the isoquinoline scaffold to achieve specific receptor binding profiles.

| Receptor Target | Derivative Class | Key SAR Findings | Reference |

|---|---|---|---|

| 5-HT2C Serotonin Receptor | 3-(1-Hydroxycycloalkyl)isoquinolin-1-one | The isoquinolin-1(2H)-one scaffold is preferred over isoindolin-1-one. A hydroxyl group on the substituent is crucial for PAAM activity. | nih.gov |

| Lysophosphatidic Acid Receptor 5 (LPA5) | Substituted Isoquinolones | The isoquinolone core allows for the development of highly selective antagonists for the LPA5 receptor. | nih.gov |

Computational and Chemoinformatic Approaches to SAR

Computational methods are indispensable tools for rationalizing the SAR of isoquinolin-1(2H)-one derivatives and for guiding the design of new, more potent compounds.

QSAR studies establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. Several 3D-QSAR studies, employing methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been performed on isoquinolin-1(2H)-one derivatives.

For instance, 3D-QSAR models were developed for a series of isoquinoline-1,3-(2H,4H)-diones with CDK4 inhibitory activity. plos.org These models provided satisfactory statistical results and were used to create contour maps that visualized the regions where steric and electronic properties of the molecules could be modified to improve activity. plos.org Based on these models, new potent molecules were designed. plos.org

Another study focused on 3,4-dihydroisoquinolin-1(2H)-one derivatives with antioomycete activity against the plant pathogen Pythium recalcitrans. rsc.org The CoMFA and CoMSIA models developed in this study revealed the necessity of a carboxyl group at the C4 position and other structural requirements for high potency. rsc.org

QSAR studies have also been applied to 3-(3,4-dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acid derivatives to model their inhibitory activity against AKR1C3. japsonline.comresearchgate.net These models helped in identifying key molecular descriptors that are crucial for predicting the bioactivity of this class of compounds. japsonline.comresearchgate.net Similarly, a 3D-QSAR study on pyrimido-isoquinolin-quinone derivatives was used to identify structural modifications that could improve their antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Pharmacophore modeling identifies the essential 3D arrangement of chemical features that a molecule must possess to be recognized by a specific biological target. This approach is instrumental in virtual screening and de novo drug design.

A study on isoquinolin-1-one and quinazolin-4-one derivatives as inhibitors of tumor necrosis factor α (TNFα) successfully generated a five-point pharmacophore model (AAHRR). documentsdelivered.com This model consisted of two hydrogen bond acceptors (A), one hydrophobic feature (H), and two aromatic rings (RR). documentsdelivered.com The generated pharmacophore hypothesis provided a statistically significant 3D-QSAR model and corresponded closely with the binding mode of the inhibitors in the active site of TNFα, as determined by docking studies. documentsdelivered.com This model highlighted the crucial structural insights and binding features of these derivatives, offering guidance for the rational design of novel TNFα inhibitors. documentsdelivered.com

In silico approaches were also used to identify 3-(1-hydroxycycloalkyl) substituted isoquinolin-1-one derivatives as potential modulators of the 5-HT2C receptor. nih.gov Docking scores indicated that these molecules interacted with a site distinct from that of the known agonist Lorcaserin, suggesting an allosteric mechanism of action. nih.gov

Mechanistic and Preclinical Biological Investigations of Isoquinolin 1 2h One Derivatives

In Vitro Studies on Cellular and Subcellular Systems (Preclinical)

No specific in vitro studies on cellular and subcellular systems for 7-(3-Chloropropoxy)isoquinolin-1(2H)-one were identified.

Target Engagement and Binding Mechanisms

Specific data regarding the target engagement and binding mechanisms of this compound are not available in the reviewed literature.

No information was found detailing the inhibitory mechanisms of this compound on kinases such as Src, VEGFR2, or p70S6K. Consequently, no data is available to generate a table on this topic.

There is no available data on the cholinesterase inhibition mechanisms of this compound. Therefore, a data table on its activity against acetylcholinesterase or butyrylcholinesterase cannot be provided.

No studies were found that investigated the modulatory effects of this compound on dopamine or serotonin (B10506) receptors.

Cellular Pathway Perturbations (e.g., MAPK/ERK Pathway, Cell Cycle Regulation)

Information regarding the perturbation of cellular pathways, such as the MAPK/ERK pathway or cell cycle regulation, by this compound is not present in the available scientific literature.

Investigations into Cell Fate Modulation (e.g., Apoptosis, Pyroptosis)

There are no specific studies available that investigate the modulation of cell fate, including the induction of apoptosis or pyroptosis, by this compound.

In Vitro Activity against Non-Human Biological Systems (e.g., Viral, Bacterial Models)

No studies detailing the in vitro activity of this compound against viral or bacterial models were found. Research on other isoquinoline (B145761) derivatives has shown potential antiviral and antibacterial activities, but these findings are not directly applicable to the specific compound .

Antiviral Mechanisms of Action

There is no available information regarding the antiviral mechanisms of action for this compound.

Antibacterial Mechanisms of Action

There is no available information regarding the antibacterial mechanisms of action for this compound.

Molecular Interactions and Binding Modes

No computational or experimental studies on the molecular interactions and binding modes of this compound have been published. Therefore, the following subsections remain unaddressed.

Ligand-Protein Docking Studies

No ligand-protein docking studies for this compound are available in the scientific literature.

Molecular Dynamics Simulations

No molecular dynamics simulations for this compound have been reported.

Site-Directed Mutagenesis and Binding Assays

No site-directed mutagenesis or binding assay studies involving this compound have been published.

An in-depth analysis of the chemical compound this compound reveals a molecule of significant interest in contemporary chemical research. This article delineates the advanced characterization and analytical methodologies employed to elucidate its structure, assess its purity, and understand its solid-state conformation. Through a combination of spectroscopic and chromatographic techniques, a comprehensive profile of this isoquinolinone derivative has been established.

Future Perspectives and Emerging Research Avenues

Design of Next-Generation Isoquinolin-1(2H)-one Scaffolds

The development of next-generation therapeutic agents hinges on the rational design of novel molecular scaffolds that offer improved efficacy, selectivity, and pharmacokinetic properties. For the isoquinolin-1(2H)-one framework, researchers are moving beyond simple functional group modifications to more profound architectural changes.

A key strategy is scaffold hopping , which involves replacing the core isoquinolinone structure with other isosteric or bioisosteric rings to generate new chemotypes with potentially improved properties. nih.gov This approach, often guided by computational modeling, aims to retain essential pharmacophoric features while exploring new chemical space and intellectual property landscapes. nih.gov

Another emerging trend is the transition from two-dimensional planar structures, typical of many heterocyclic compounds, to more complex three-dimensional (3D) molecular architectures . acs.org These 3D scaffolds, such as saturated bridged bicyclic systems, offer enhanced conformational rigidity and present different vectors for substituent placement, which can lead to improved target binding and selectivity. acs.org Visible-light-driven dearomatization reactions are proving to be a powerful tool for transforming planar heteroaromatics like isoquinolines into these highly saturated, complex polycyclic structures. acs.org

Furthermore, the design of "smart" scaffolds that can respond to specific biological microenvironments is a growing area of interest. This includes the development of biocomposite scaffolds that can, for example, generate oxygen in hypoxic tumor environments, potentially enhancing the efficacy of cancer therapies. researchgate.net These advanced designs aim to create molecules that are not just passively active but can actively modulate their environment to achieve a therapeutic effect.

Table 1: Strategies for Next-Generation Isoquinolin-1(2H)-one Scaffold Design

| Strategy | Description | Desired Outcome |

|---|---|---|

| Scaffold Hopping | Replacing the core heterocyclic structure with bioisosteric alternatives. | Novel chemotypes, improved physicochemical properties, new intellectual property. nih.gov |

| 3D Architecture Construction | Converting planar aromatic systems into saturated, conformationally constrained polycyclic scaffolds. | Enhanced target binding specificity, improved metabolic stability, exploration of novel chemical space. acs.org |

| Functional Scaffolds | Incorporating features that allow the molecule to respond to or modulate its biological environment (e.g., oxygen-releasing capabilities). | Enhanced therapeutic effect in specific microenvironments, such as hypoxic tumors. researchgate.net |

| Hybrid Molecule Design | Fusing the isoquinolinone scaffold with other known pharmacophores to create a single molecule with multiple modes of action. | Synergistic activity, potential to overcome drug resistance. researchgate.net |

Exploration of Novel Biological Targets

While isoquinolinone derivatives have been traditionally associated with certain targets, ongoing research is uncovering a wider range of biological activities and mechanisms of action. This expansion of known targets opens up new therapeutic possibilities for this class of compounds.

Recent studies have identified microtubules as a key biological target for certain 3-arylisoquinolinones. acs.org These compounds act as microtubule-destabilizing agents, disrupting the cellular cytoskeleton, which can induce cell cycle arrest and apoptosis, making them promising candidates for anticancer therapies. acs.org Computational docking and molecular dynamics simulations have suggested that these molecules can interact effectively with the colchicine-binding pocket of tubulin. acs.org

In addition to cytoskeletal proteins, various enzymes and signaling pathways are being explored as targets. DNA Topoisomerase I (Topo I) , a nuclear enzyme crucial for managing DNA topology during the cell cycle, has been identified as a target for indenoisoquinoline derivatives. researchgate.net Inhibition of Topo I leads to DNA strand breaks and ultimately triggers cell death, a mechanism exploited by several established anticancer drugs. researchgate.net

Other important targets for isoquinoline-based compounds include:

NRH:Quinone Oxidoreductase 2 (NQO2) : This enzyme is implicated in the proliferation of certain cancer cells, and its inhibition is a promising therapeutic strategy. acs.org

MAPK/ERK Pathway : Isoquinolinone derivatives have been shown to exert antitumor effects by inhibiting this critical cell signaling pathway, which is involved in cell proliferation and apoptosis. nih.gov

Nuclear Factor-kappa B (NF-κB) : This signaling pathway is a crucial regulator of inflammation and cell survival, and its suppression is a target for anti-inflammatory and anticancer drug development. nih.gov

AMP-activated protein kinase (AMPK) : As a central regulator of cellular metabolism, AMPK is a significant target in cancer therapy, and novel isoquinoline (B145761) hybrids have been identified as selective AMPK activators. researchgate.net

Table 2: Emerging Biological Targets for Isoquinolin-1(2H)-one Derivatives

| Target | Class | Therapeutic Area | Example Compound Class |

|---|---|---|---|

| Microtubules | Structural Protein | Oncology | 3-Arylisoquinolinones acs.org |

| Topoisomerase I (Topo I) | Enzyme (DNA Metabolism) | Oncology | Indenoisoquinolines researchgate.net |

| NQO2 | Enzyme (Redox Regulation) | Oncology | 3-Arylisoquinolinones acs.org |

| MAPK/ERK Pathway | Signaling Cascade | Oncology | Isoquinolinone Derivatives nih.gov |

| AMPK | Enzyme (Metabolic Regulation) | Oncology, Metabolic Disease | Heterocyclic Isoquinoline Hybrids researchgate.net |

| NF-κB Pathway | Signaling Cascade | Oncology, Inflammation | Isoquinoline Alkaloids nih.gov |

Development of Advanced Synthetic Strategies

The synthesis of complex isoquinolinone derivatives is evolving with the development of more efficient, atom-economical, and environmentally friendly chemical reactions. These advanced strategies enable the rapid construction of molecular libraries for biological screening and facilitate the scalable production of lead compounds.

A significant advancement is the use of "one-pot" reactions , where multiple chemical transformations are carried out in a single reaction vessel. This approach minimizes the need for purification of intermediate compounds, thereby saving time, reagents, and reducing waste. researchgate.netacs.org For instance, N-substituted indenoisoquinolinones have been synthesized in high yields through a one-pot process involving C-H functionalization followed by intramolecular annulation. researchgate.net

Carbon-Hydrogen (C-H) bond functionalization is another powerful modern strategy. It allows for the direct conversion of ubiquitous C-H bonds into new chemical bonds, bypassing the need for pre-functionalized starting materials. This method offers a more direct and efficient route to complex molecules. researchgate.net

Furthermore, photocatalysis is emerging as a transformative tool in organic synthesis. Visible-light-driven dearomative [2 + 2] photocycloaddition reactions have been successfully employed to convert planar isoquinolines into complex, three-dimensional bicyclo[2.1.1]hexane-fused architectures. acs.org This strategy provides access to novel molecular scaffolds that are difficult to obtain through traditional thermal reactions. acs.org

Table 3: Comparison of Synthetic Strategies for Isoquinolinone Scaffolds

| Strategy | Description | Advantages |

|---|---|---|

| Traditional Multi-Step Synthesis | Linear sequence of reactions with isolation and purification of each intermediate. | Well-established and reliable for known structures. |

| One-Pot Synthesis | Multiple reaction steps are performed sequentially in the same flask without isolating intermediates. | Increased efficiency, reduced waste, time and cost savings. researchgate.netacs.org |

| C-H Functionalization | Direct formation of C-C or C-heteroatom bonds from a C-H bond. | High atom economy, simplified starting materials, novel bond formations. researchgate.net |

| Visible-Light Photocatalysis | Use of light to drive chemical reactions, enabling unique transformations. | Mild reaction conditions, access to novel and complex 3D structures, high selectivity. acs.org |

Integration of Artificial Intelligence and Machine Learning in Isoquinolinone Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of isoquinolinone-based drugs. These computational technologies can analyze vast datasets to identify patterns and make predictions, drastically accelerating a process that is traditionally long and expensive. nih.govmit.edu

One of the primary applications of AI in this field is in predictive modeling . ML algorithms, particularly deep learning, can be trained on large datasets of chemical structures and their associated biological activities to develop Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These models can then predict the potential efficacy and toxicity of novel isoquinolinone candidates in silico, allowing researchers to prioritize the synthesis of only the most promising compounds. nih.govyoutube.commdpi.com

AI is also being used for de novo drug design , where algorithms generate entirely new molecular structures with desired properties. nih.gov These models can explore a vast chemical space to propose novel isoquinolinone scaffolds optimized for binding to a specific biological target.

Furthermore, AI can streamline the synthesis planning process. Algorithmic frameworks like SPARROW (Synthesis Planning and Rewards-based Route Optimization Workflow) can automatically identify the most cost-effective and efficient synthetic routes to a target molecule by analyzing reaction databases and material costs. mit.edu This helps chemists make more informed decisions about which candidates to pursue. mit.edu By integrating data from genomics, proteomics, and clinical trials, AI can also help identify and validate novel biological targets for isoquinolinone-based therapies. nih.gov

Table 4: Applications of AI/ML in the Isoquinolinone Drug Discovery Pipeline

| Discovery Stage | AI/ML Application | Function |

|---|---|---|

| Target Identification | Data Mining, Network Biology | Analyze biological data to identify and validate novel protein targets. nih.gov |

| Hit Discovery | Virtual Screening, Generative Models | Screen virtual libraries for potential binders; design novel molecules from scratch. youtube.com |

| Lead Optimization | QSAR, ADMET Prediction | Predict the activity, toxicity, and pharmacokinetic properties of candidate molecules to guide chemical modifications. nih.govyoutube.commdpi.com |

| Synthesis Planning | Retrosynthesis Algorithms | Propose optimal and cost-effective chemical synthesis routes for target compounds. mit.edu |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-(3-Chloropropoxy)isoquinolin-1(2H)-one, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis of isoquinolinone derivatives typically employs the Pomeranz-Fritsch or Bischler-Napieralski reaction, modified to introduce substituents like the 3-chloropropoxy group. Optimization involves adjusting reaction parameters (e.g., temperature, solvent polarity, and catalyst loading) using statistical design of experiments (DoE) to minimize side products and maximize yield. For example, fractional factorial designs can identify critical variables (e.g., stoichiometry of chloropropoxy precursors) . Reaction progress should be monitored via TLC or HPLC-MS .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use multimodal characterization :

- NMR (¹H/¹³C, DEPT-135) to confirm substituent positions and stereochemistry.

- IR spectroscopy to detect functional groups (e.g., carbonyl stretch at ~1650 cm⁻¹).

- X-ray crystallography for absolute configuration determination (if crystalline) .

- HPLC with UV/Vis detection to quantify purity (>95% threshold for biological assays) .

Q. What stability challenges are associated with this compound under varying storage conditions?

- Methodological Answer : The compound’s stability depends on the hydrolytic sensitivity of the chloropropoxy group. Conduct accelerated stability studies:

- Store samples under controlled humidity (desiccators) and low temperature (-20°C).

- Monitor degradation via LC-MS to identify byproducts (e.g., cleavage of the propoxy chain).

- Use TGA/DSC to assess thermal stability and recommend storage conditions .

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives or reaction pathways for this compound?

- Methodological Answer :

- Density Functional Theory (DFT) calculations predict regioselectivity in electrophilic substitution reactions (e.g., halogenation at the isoquinolinone core).

- Molecular Dynamics (MD) simulations model solvent effects on reaction pathways, particularly for polar aprotic solvents like DMF .

- Reaction path search algorithms (e.g., artificial force-induced reaction method) identify intermediates and transition states, reducing trial-and-error experimentation .

Q. How should researchers resolve contradictions between experimental data and computational predictions for this compound?

- Methodological Answer :

- Sensitivity analysis : Vary computational parameters (e.g., basis sets, solvation models) to align with experimental observations (e.g., reaction yields).

- Cross-validation : Compare results from multiple techniques (e.g., NMR chemical shifts vs. DFT-predicted shifts).

- Error source identification : Check experimental conditions (e.g., purity of reagents, inert atmosphere integrity) and computational assumptions (e.g., implicit vs. explicit solvent models) .

Q. What strategies are effective for studying the bioactivity of this compound in complex biological systems?

- Methodological Answer :

- In vitro assays : Screen for enzyme inhibition (e.g., kinases) using fluorescence-based assays with positive/negative controls.

- ADME profiling : Use Caco-2 cell monolayers to assess intestinal absorption and metabolic stability (e.g., CYP450 interactions).

- Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents (e.g., replacing chloropropoxy with methoxy) to isolate pharmacophoric groups .

Q. How can solvent effects be systematically analyzed in reactions involving this compound?

- Methodological Answer :

- Solvent screening : Test solvents with varying polarity (e.g., hexane, DCM, DMSO) to correlate dielectric constant with reaction rate.

- Kamlet-Taft parameters : Quantify solvent hydrogen-bond donor/acceptor capabilities and their impact on transition-state stabilization.

- Computational solvation models : Use COSMO-RS to predict solvation free energy and optimize solvent selection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.